molecular formula C14H8Cl3FO2 B1420718 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-39-8

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1420718
M. Wt: 333.6 g/mol
InChI Key: QXIPIQVIJRDPLI-UHFFFAOYSA-N
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Description

“5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H8Cl3FO2 and a molecular weight of 333.57 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride” is defined by its molecular formula, C14H8Cl3FO2 . The exact structure would require more specific information such as a crystallographic study or spectroscopic data.


Physical And Chemical Properties Analysis

The molecular weight of “5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride” is 333.57 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis of Antitumor Agents

Research has explored the synthesis of derivatives of 5-fluorouracil (5-FUra), a compound known for its antitumor properties. One study investigated the reactivities of degradation inhibitors of 5-FUra, leading to the development of novel antitumor agents containing an inhibitor of 5-FUra degradation, showing significant effectiveness in late phase-II clinical trials (Hirohashi et al., 1993).

β-Amyloid Aggregation Inhibition

Another study focused on the synthesis of benzofuran derivatives as potent β-amyloid aggregation inhibitors, which are crucial in Alzheimer's disease research. The compound "5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran" was synthesized, showcasing an efficient approach towards the development of Alzheimer's disease therapeutics (Choi et al., 2003).

Development of Antimicrobial and Anticancer Agents

Further studies include the synthesis and evaluation of benzimidazolium salts, highlighting their potential as antimicrobial and anticancer agents. These compounds were characterized for their inhibitory properties against α-glycosidase and acetylcholinesterase, enzymes relevant in diabetes and Alzheimer's disease, respectively (Bal et al., 2021).

Drug Analysis by Gas Chromatography

Another application involves the synthesis of bistrifluoromethylaryl derivatives for drug analysis, particularly using gas chromatography electron capture negative ion chemical ionization mass spectrometry. This technique allows for the precise measurement of therapeutic compounds in biological samples, demonstrating the compound's role in enhancing analytical methodologies in pharmacology (Murray et al., 1985).

properties

IUPAC Name

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3FO2/c15-9-2-4-13(11(5-9)14(17)19)20-7-8-1-3-10(18)6-12(8)16/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIPIQVIJRDPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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